Rp-8-pCPT-cGMPS sodium is a membrane-permeant, phosphorothioate derivative of cyclic guanosine monophosphate (cGMP). It acts as a highly selective inhibitor of cGMP-dependent protein kinases (PKGs), particularly the PKG Iα isoform. [] This compound is a valuable tool in scientific research for investigating the physiological roles of PKGs in various cellular processes and disease models.
Rp-8-pCPT-cGMPS sodium is a potent and selective inhibitor of cyclic guanosine monophosphate-dependent protein kinase, which plays a crucial role in various cellular signaling pathways. This compound is derived from cyclic guanosine monophosphate and is known for its resistance to hydrolysis by cyclic nucleotide phosphodiesterases, making it a valuable tool in biochemical research.
The sodium salt form of Rp-8-pCPT-cGMPS is commercially available and can be sourced from various suppliers, including Enzo Life Sciences and BIOLOG Life Science Institute. These suppliers provide detailed product specifications, including purity and storage conditions. The compound is typically stored at -20°C to maintain stability .
Rp-8-pCPT-cGMPS sodium is classified as a cyclic nucleotide analog. It falls under the category of pharmacological agents that modulate intracellular signaling pathways, particularly those involving cyclic guanosine monophosphate-dependent protein kinases.
The synthesis of Rp-8-pCPT-cGMPS sodium involves several chemical reactions that modify the structure of guanosine monophosphate. The key steps typically include:
Technical details regarding specific reagents and reaction conditions are often proprietary or vary among laboratories but typically require careful control of pH and temperature to ensure optimal yields .
The molecular formula for Rp-8-pCPT-cGMPS sodium is , with a molecular weight of approximately 509.8 g/mol. The compound features a complex structure comprising:
The compound's structural characteristics contribute to its function as a selective inhibitor of cyclic guanosine monophosphate-dependent protein kinase. The presence of the chlorophenylthio group significantly increases its lipophilicity, making it more effective in penetrating cellular membranes compared to other analogs .
Rp-8-pCPT-cGMPS sodium participates in various biochemical reactions, primarily as an inhibitor of cyclic guanosine monophosphate-dependent protein kinase. Key reactions include:
Technical details regarding these reactions often involve kinetic assays and substrate specificity studies, which are crucial for understanding its mechanism of action.
The mechanism by which Rp-8-pCPT-cGMPS sodium exerts its effects primarily involves:
Data from studies indicate that this inhibition can selectively modulate signaling pathways involved in smooth muscle relaxation, platelet aggregation, and neuronal signaling .
Relevant analyses often involve spectroscopic techniques such as nuclear magnetic resonance and mass spectrometry to confirm purity and structural integrity.
Rp-8-pCPT-cGMPS sodium has several applications in scientific research, including:
This compound's unique properties make it an essential reagent for researchers exploring signal transduction pathways and their implications in health and disease.
Rp-8-pCPT-cGMPS sodium (Chemical Name: 8-[(4-Chlorophenyl)thio]-guanosine-cyclic 3',5'-[hydrogen [P(R)]-phosphorothioate] sodium) achieves its selective inhibition of protein kinase G (PKG) isoforms through deliberate stereochemical and substituent modifications. The Rp diastereomer configuration at the phosphorothioate group creates steric hindrance that prevents the conformational change required for PKG activation [1] [9]. The chlorophenylthio moiety at the C8 position of the guanine ring significantly enhances membrane permeability and binding affinity to PKG isoforms while conferring resistance to phosphodiesterase-mediated degradation [3] [9]. This modification increases lipophilicity (logP ≈ 2.61) compared to non-substituted cGMP analogs, facilitating intracellular accumulation [3].
Biochemical studies reveal that the regulatory domain architecture of PKG isoforms dictates selectivity patterns. The compound exhibits highest affinity for PKGIβ (Ki = 0.45 μM), followed by PKGIα (Ki = 0.5 μM), and PKGII (Ki = 0.7 μM), reflecting subtle differences in the cGMP-binding pockets of type I versus type II PKG isoforms [1] [3]. Molecular docking simulations suggest the chlorophenyl group forms hydrophobic interactions with Phe-102 in the binding pocket of PKGIβ, an interaction less favorable in PKGII due to alternative residue positioning [9].
Table 1: Structural Properties of Rp-8-pCPT-cGMPS Sodium
Property | Value | Significance |
---|---|---|
Molecular Formula | C₁₆H₁₄ClN₅NaO₆PS₂ | Defines basic composition |
Molecular Weight | 525.86 g/mol | Impacts cellular permeability |
CAS Number (Sodium Salt) | 208445-07-2 | Unique identifier |
CAS Number (Free Acid) | 153660-04-9 | Alternative form |
Lipophilicity (logP) | ~2.61 | Enhances membrane permeability [3] |
Absorption Maximum | 276 nm | Facilitates concentration measurement |
Rp-8-pCPT-cGMPS functions as a strictly competitive antagonist by occupying the cGMP-binding sites in PKG regulatory domains without inducing activation. The compound's binding prevents endogenous cGMP from triggering the release of autoinhibition that enables catalytic domain exposure [1] [10]. Isothermal titration calorimetry studies demonstrate that Rp-8-pCPT-cGMPS binds PKGIα with a 1:2 stoichiometry (two molecules per PKG dimer), mirroring cGMP binding but with higher affinity [9].
The phosphorothioate modification (sulfur substitution for oxygen) is critical for competitive inhibition. This alteration preserves hydrogen bonding with key residues (Arg-236 and Thr-237 in PKGIα) while introducing steric constraints that prevent the N-terminal autoinhibitory domain from disengaging [9]. The binding is reversible, as evidenced by restoration of PKG activity upon compound washout in platelet phosphorylation assays [9]. Notably, this mechanism specifically targets cGMP-dependent signaling without affecting cAMP binding to PKG's homologous pockets.
The inhibitory potency of Rp-8-pCPT-cGMPS has been quantitatively established through radioligand binding and enzymatic assays, revealing significant isoform selectivity:
Table 2: Inhibition Constants (Ki) of Rp-8-pCPT-cGMPS for PKG Isoforms
PKG Isoform | Ki Value (μM) | Biological System | Reference |
---|---|---|---|
PKGIβ | 0.45 | Recombinant human enzyme [1] | Tocris Data Sheet |
PKGIα | 0.50 | Platelet lysates [9] | Butt et al. (1994) |
PKGII | 0.70 | Intestinal epithelium [3] | Biolog Data |
The approximately 1.5-fold higher affinity for PKGIβ versus PKGII reflects differential allosteric regulation between isoforms. Kinetic analysis shows non-competitive inhibition with respect to ATP, confirming selective binding to the cyclic nucleotide pocket rather than the catalytic site [1] [9]. Time-resolved fluorescence resonance energy transfer (TR-FRET) assays demonstrate rapid association kinetics (kₐₚₚ ≈ 1.2 × 10⁶ M⁻¹s⁻¹) but slower dissociation (t₁/₂ ≈ 15 min), supporting sustained intracellular effects despite cGMP fluctuations [3].
Rp-8-pCPT-cGMPS exhibits exceptional selectivity for PKG over structurally related kinases and nucleotide sensors. Biochemical profiling reveals >100-fold selectivity against PKA (Ki > 50 μM) and no significant activation or inhibition of Epac-1 even at concentrations exceeding 100 μM [1] [3]. This selectivity profile is attributed to the divergent architecture of cyclic nucleotide-binding sites: PKA requires specific hydrogen bonding with the exocyclic amino group at C2, which is sterically hindered by the C8 substitution in Rp-8-pCPT-cGMPS [3] [9].
Functional studies confirm pathway selectivity:
Table 3: Functional Selectivity Profile in Cellular Systems
Target Pathway | Effect of Rp-8-pCPT-cGMPS | Concentration Tested | Reference |
---|---|---|---|
PKG (all isoforms) | Inhibition (IC₅₀ ≈ 0.5-1 μM) | 0.1-100 μM | [1] [9] |
PKA | No significant inhibition | ≤100 μM | [1] [3] |
Epac-1 | No activation/inhibition | ≤100 μM | [1] |
CNG Channels | Agonism (EC₅₀ ≈ 25 μM) | 1-100 μM | [3] [7] |
PDEs | Resistant to hydrolysis | Physiological range | [3] |
The compound's resistance to phosphodiesterases (PDEs) further enhances functional specificity, as evidenced by intact molecular structure after prolonged incubation with PDE1A, PDE3A, and PDE5 – enzymes known to hydrolyze natural cGMP [3] [9]. This stability profile ensures sustained PKG inhibition in cellular environments without generating metabolites that might cross-react with other nucleotide pathways.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7